molecular formula C18H28N2 B10878909 1-Benzyl-4-(2-methylcyclohexyl)piperazine

1-Benzyl-4-(2-methylcyclohexyl)piperazine

Cat. No.: B10878909
M. Wt: 272.4 g/mol
InChI Key: JQBICXMYJLPVHO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-methylcyclohexyl)piperazine is a synthetic compound belonging to the piperazine class. Piperazines are a group of chemicals that have been explored for various pharmaceutical and industrial applications. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a 2-methylcyclohexyl group attached to the other nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-methylcyclohexyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 2-methylcyclohexyl chloride under basic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 1-benzylpiperazine in an appropriate solvent such as dichloromethane.

    Step 2: Add a base like sodium hydroxide to the solution.

    Step 3: Slowly add 2-methylcyclohexyl chloride to the mixture while stirring.

    Step 4: Allow the reaction to proceed at room temperature for several hours.

    Step 5: Extract the product using an organic solvent and purify it through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperazines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic properties, such as its use in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-methylcyclohexyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-4-(2-methylcyclohexyl)piperazine can be compared with other piperazine derivatives such as:

    1-Benzylpiperazine (BZP): Known for its stimulant properties and use in recreational drugs.

    1-(3-Chlorophenyl)piperazine (mCPP): Used as an intermediate in the synthesis of antidepressants.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often combined with BZP to mimic the effects of MDMA.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group and a 2-methylcyclohexyl group on the piperazine ring differentiates it from other piperazine derivatives, potentially leading to unique applications and effects.

Properties

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

1-benzyl-4-(2-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H28N2/c1-16-7-5-6-10-18(16)20-13-11-19(12-14-20)15-17-8-3-2-4-9-17/h2-4,8-9,16,18H,5-7,10-15H2,1H3

InChI Key

JQBICXMYJLPVHO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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